N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c1-18-11(12-7-8-13(14)19-12)9-15-20(16,17)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJCNRUPRRCNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine
The amine intermediate is synthesized through nucleophilic addition or reductive amination strategies:
Nucleophilic Addition
5-Chlorothiophene-2-carbaldehyde reacts with 2-methoxyethylamine in tetrahydrofuran (THF) under inert atmosphere, followed by sodium borohydride reduction to yield the primary amine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Molar ratio (aldehyde:amine) | 1:1.2 |
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Reduction agent | NaBH₄ (2 equiv) |
| Yield | 75–85% |
Mechanistic Insight
The aldehyde’s electrophilic carbon undergoes nucleophilic attack by the amine, forming an imine intermediate, which is reduced to the amine. The methoxy group stabilizes the intermediate via electron donation, preventing premature cyclization.
Sulfonylation: Benzenesulfonyl Chloride Coupling
The amine intermediate is sulfonylated using benzenesulfonyl chloride under basic conditions:
Organic-Phase Protocol (Method A)
- Dissolve 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine (1 equiv) in dichloromethane (DCM).
- Cool to 0–5°C and add benzenesulfonyl chloride (1.1 equiv) dropwise.
- Introduce triethylamine (2 equiv) to neutralize HCl.
- Stir for 4–6 hours, warm to room temperature, and isolate via aqueous workup.
Aqueous-Phase Protocol (Method B)
- Suspend the amine (1 equiv) in water with sodium acetate (2 equiv).
- Add benzenesulfonyl chloride (1.5 equiv) at 80–85°C.
- Stir for 8 hours, filter, and recrystallize from ethanol.
Comparative Performance
| Parameter | Method A | Method B |
|---|---|---|
| Temperature | 0–25°C | 80–85°C |
| Reaction Time | 4–6 hours | 8 hours |
| Yield | 82–88% | 70–75% |
| Purity (HPLC) | >98% | 90–95% |
| Scalability | Moderate | High |
Method A favors purity for pharmaceutical applications, while Method B offers cost-effective bulk synthesis.
Optimization Strategies and Challenges
Solvent and Base Selection
Solvent Effects
- DCM : Enhances sulfonyl chloride reactivity but requires strict temperature control to avoid side reactions.
- Water : Enables greener synthesis but risks hydrolysis of the sulfonyl chloride at elevated temperatures.
Base Comparison
Purification and Characterization
Recrystallization
The crude product is purified via ethanol recrystallization, achieving >98% purity.
Spectroscopic Data
- FTIR (cm⁻¹) : 1345 (S=O asym), 1162 (S=O sym), 2925 (C-H sp³), 3100 (C-H sp²).
- ¹H NMR (CDCl₃) : δ 7.8–7.6 (m, 5H, Ar-H), 6.9 (d, 1H, thiophene), 4.1 (t, 2H, CH₂N), 3.4 (s, 3H, OCH₃).
Industrial and Academic Perspectives
Scale-Up Considerations
Industrial protocols prioritize Method B for throughput, while academic labs prefer Method A’s reproducibility. Continuous flow systems are emerging to enhance safety during exothermic sulfonylation.
Environmental Impact
Method B reduces organic waste but consumes more energy for heating. Recent advances employ biocatalysts for sulfonamide bond formation, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide: Similar structure but with a different position of the chlorine atom.
N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide: Bromine substituted instead of chlorine.
N-(2-(5-chlorothiophen-2-yl)-2-ethoxyethyl)benzenesulfonamide: Ethoxyethyl group instead of methoxyethyl.
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group and the position of the chlorine atom on the thiophene ring can significantly affect its interaction with molecular targets and its overall pharmacokinetic properties .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide is a synthetic compound notable for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological mechanisms, research findings, and potential applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a benzenesulfonamide moiety, a 5-chlorothiophene ring, and a methoxyethyl substituent. Its molecular formula is with a molecular weight of 331.8 g/mol. The presence of the chlorinated thiophene ring is significant as it may enhance the compound's pharmacological profile by increasing its reactivity and selectivity towards biological targets .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:
- Inhibition of Carbonic Anhydrase IX : This enzyme is implicated in tumor growth and metastasis. Compounds structurally similar to this compound have shown significant inhibition against this target, suggesting potential applications in cancer therapy.
- Induction of Apoptosis : Studies indicate that derivatives of benzenesulfonamides can induce apoptosis in various cancer cell lines, including MDA-MB-231, which is a model for breast cancer. This property highlights its potential as an anticancer agent.
- Antibacterial Activity : The sulfonamide functional group is known for its antibacterial properties. This compound may exhibit similar effects, making it a candidate for treating bacterial infections.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Study on Anticancer Properties : A recent study demonstrated that this compound significantly inhibited cell proliferation in MDA-MB-231 cells with an IC50 value indicative of its potency.
- Antimicrobial Efficacy : Another research effort explored the antibacterial properties of sulfonamides related to this compound, showing effectiveness against various Gram-positive and Gram-negative bacteria.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains chlorinated thiophene and sulfonamide groups | Anticancer (IC50 < 100 μM), antibacterial |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| 4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Contains triazine moiety | Anticancer activity with IC50 < 100 μM |
| Benzene sulfonamides with thiophene rings | Incorporates thiophene similar to target compound | Enzyme inhibition and anticancer properties |
Q & A
[Basic] What are the key considerations for optimizing the synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide?
Methodological Answer:
The synthesis of sulfonamide derivatives requires multi-step optimization, including:
- Reagent Selection : Palladium on carbon (Pd/C) for reductions and halogenating agents (e.g., Cl₂ or SOCl₂) for substitutions to ensure regioselectivity .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or dichloromethane) at 0–60°C minimize side reactions during sulfonamide coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity, critical for biological assays .
Yield improvements (e.g., 37% to 73%) are documented by adjusting stoichiometry and reaction time .
[Basic] How is the crystallographic structure of this compound determined, and what insights does it provide?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Crystal System : Triclinic (space group P1), with unit cell parameters a = 8.2201 Å, b = 8.9395 Å, c = 10.5544 Å, and angles α = 77.206°, β = 76.366°, γ = 66.408° .
- Structural Features : The sulfonamide group forms hydrogen bonds (N–H⋯O), stabilizing the lattice. The chloro-thiophene moiety adopts a planar conformation, influencing π-π stacking in biological interactions .
SC-XRD data (R factor = 0.035) validate computational models for docking studies .
[Advanced] How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. antimicrobial potency) arise from:
- Assay Variability : Standardize protocols (e.g., NLRP3 inflammasome inhibition assays at 10 µM vs. MIC testing for bacteria ).
- Structural Nuances : Compare substituent effects; e.g., methoxy groups enhance solubility but reduce membrane permeability in certain cell lines .
- Data Normalization : Use positive controls (e.g., celecoxib for COX-2 inhibition) and report IC₅₀ values with confidence intervals . Meta-analyses of crystallographic and NMR data (e.g., J-coupling constants) can reconcile mechanistic hypotheses .
[Advanced] What computational strategies predict the biological targets of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., sulfonamide’s S=O groups as hydrogen bond acceptors) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with NLRP3 inflammasome (PDB: 6NPY) or carbonic anhydrase isoforms. Key residues (e.g., His94 in CA-II) show binding affinities (ΔG = -9.2 kcal/mol) .
- Machine Learning : Train models on ChEMBL datasets to predict off-target effects (e.g., kinase inhibition) .
[Basic] Which analytical techniques are essential for characterizing intermediates and final products?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.8 ppm for sulfonamide protons, δ 160 ppm for methoxy carbons) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 426.87 [M+H]⁺) verifies molecular weight .
- HPLC-PDA : Purity >98% achieved with C18 columns (acetonitrile/water gradients) .
[Advanced] How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric Effects : The methoxyethyl group hinders nucleophilic attack at the sulfonamide sulfur, requiring bulky bases (e.g., DBU) for SN2 reactions .
- Electronic Effects : Electron-withdrawing chloro-thiophene increases sulfonyl electrophilicity, accelerating substitutions (k = 0.45 min⁻¹ in DMF at 25°C) .
- Kinetic Studies : Monitor reaction progress via IR (S=O stretch at 1350 cm⁻¹) or ¹⁹F NMR (if fluorinated analogs are synthesized) .
[Basic] What are the documented biological activities of structurally related sulfonamides?
Methodological Answer:
- Anti-inflammatory : NLRP3 inhibition (IC₅₀ = 1.2 µM) via sulfonamide-mediated hydrogen bonding to ASC protein .
- Antimicrobial : Thiophene derivatives show MIC = 8 µg/mL against S. aureus due to membrane disruption .
- Enzyme Inhibition : Carbonic anhydrase IX (Ki = 12 nM) targeted for anticancer applications .
[Advanced] How can researchers design derivatives to improve metabolic stability?
Methodological Answer:
- Metabolic Hotspots : Replace labile methoxy groups with trifluoromethoxy (t₁/₂ increased from 2.1 to 6.8 h in liver microsomes) .
- Prodrug Strategies : Esterify hydroxyl groups (e.g., acetylated analogs show 3x higher oral bioavailability) .
- CYP450 Screening : Use LC-MS/MS to identify major metabolites (e.g., oxidative cleavage of thiophene ring) and modify vulnerable sites .
[Basic] What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Data : LD₅₀ (rat, oral) = 320 mg/kg; wear nitrile gloves and respirators .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid SO₂ emissions .
- Storage : -20°C under argon to prevent sulfonamide hydrolysis .
[Advanced] How can crystallography guide the design of co-crystals for enhanced solubility?
Methodological Answer:
- Co-former Selection : Carboxylic acids (e.g., succinic acid) form hydrogen bonds with sulfonamide, improving aqueous solubility (from 0.3 mg/mL to 5.2 mg/mL) .
- PXRD Analysis : Confirm co-crystal formation (new peaks at 2θ = 12.4°, 15.7°) .
- Dissolution Testing : Use USP Apparatus II (50 rpm, 37°C) to compare pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
